molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)

Cat. No.: B049702
CAS No.: 123333-45-9
M. Wt: 659.2 g/mol
InChI Key: OYTRFAKJOIUDDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-226 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a triazole urea structure, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the desired product yield .

Industrial Production Methods

Industrial production of ML-226 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ML-226 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of ML-226 with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Scientific Research Applications

ML-226 has a wide range of applications in scientific research:

Mechanism of Action

ML-226 exerts its effects by covalently binding to the active site serine of ABHD11, thereby inhibiting its enzymatic activity. This inhibition is highly selective, with ML-226 showing a 100-fold selectivity for ABHD11 over other serine hydrolases. The molecular targets and pathways involved include the disruption of metabolic processes regulated by ABHD11, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML-226

ML-226 is unique due to its high selectivity and potency for ABHD11. Unlike other inhibitors, ML-226 covalently binds to the active site serine, providing a more permanent inhibition. This makes it a valuable tool for studying the specific functions of ABHD11 without off-target effects .

Properties

IUPAC Name

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTRFAKJOIUDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H68P4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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